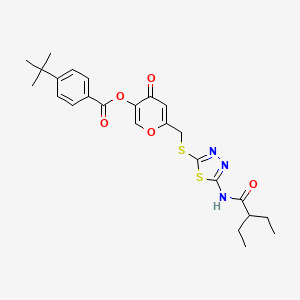

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate

Beschreibung

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked via a thioether bridge to a 4-oxo-pyran moiety, with a 4-(tert-butyl)benzoate ester substituent.

Eigenschaften

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5S2/c1-6-15(7-2)21(30)26-23-27-28-24(35-23)34-14-18-12-19(29)20(13-32-18)33-22(31)16-8-10-17(11-9-16)25(3,4)5/h8-13,15H,6-7,14H2,1-5H3,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVYZJSAFZJRCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process:

Formation of the Thiadiazole Ring: : This might involve cyclization reactions of appropriate precursors under conditions such as acidic or basic environments.

Attachment of Amide Side Chain: : The amide group can be introduced via a condensation reaction using an appropriate amine and carboxylic acid derivative.

Introduction of the Pyran-4-one Scaffold: : This is generally achieved through a reaction of the thiadiazole intermediate with a suitable aldehyde or ketone.

Esterification: : The final step is often esterification, involving the reaction of the hydroxyl group of the pyranone with a carboxylic acid derivative to form the benzoate ester.

Industrial Production Methods

In an industrial context, the production of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate would require optimization of the reaction conditions for scalability and cost-efficiency. This might involve:

Batch or Continuous Reactors: : To maximize yield and purity.

Advanced Purification Techniques: : Such as chromatography or crystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions:

Oxidation: : Under strong oxidizing conditions, it may transform into derivatives with more oxygen-containing functional groups.

Reduction: : Reductive conditions might convert some of its double bonds into single bonds, altering its reactivity.

Substitution: : Various nucleophilic or electrophilic substitution reactions can modify its structure by replacing specific groups with different atoms or molecules.

Common Reagents and Conditions

Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: : Like halogens for halogenation or alkyl halides for alkylation.

Major Products

Oxidation products could include more oxidized forms like sulfoxides or sulfones.

Reduction could yield simpler analogs with fewer double bonds.

Substitution products depend on the substituents introduced but might include various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules, facilitating the creation of new materials or catalysts.

Biology

In biological research, it could be investigated for its potential interactions with enzymes or receptors, possibly leading to the development of new drugs or bioactive compounds.

Medicine

In medicine, the compound might be explored for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, it might find use as an intermediate in the synthesis of specialty chemicals, agrochemicals, or polymers.

Wirkmechanismus

The mechanism by which this compound exerts its effects is dependent on its interaction with biological macromolecules. The functional groups present in the compound allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its molecular targets. These interactions can modulate the activity of enzymes or receptors, affecting biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Research Findings and Implications

Analytical and Screening Methods

- LC/MS Profiling: Marine actinomycete-derived analogs (e.g., salternamides) are prioritized using LC/MS-based metabolic screening, a strategy applicable to identifying bioactive derivatives of the target compound .

Structure-Activity Relationship (SAR) Insights

- Thiadiazole Modifications : Substitution at the thiadiazole 5-position (e.g., 2-ethylbutanamido in the target compound vs. sulfonamides in 6a-o) influences target binding and selectivity .

- Linker Effects : Thioether bridges (target compound, I-6373) vs. sulfonamide linkers (6a-o) alter electronic profiles and metabolic stability, with thioethers offering greater resistance to enzymatic cleavage .

Biologische Aktivität

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate is a complex organic molecule that incorporates various functional groups known for their biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and results from relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a relatively large and complex structure. The presence of the thiadiazole ring and pyran moiety suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 485.59 g/mol |

| Density | Not specified |

| Solubility | Not specified |

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. The thiadiazole moiety may inhibit certain enzymes involved in cellular processes, potentially leading to:

- Inhibition of DNA synthesis : This can result in cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial activity : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole derivatives. For instance, derivatives similar to this compound have shown activity against various cancer cell lines, including breast and liver cancer. A study demonstrated that a related thiadiazole compound exhibited an IC50 value of against T-cell proliferation, indicating potent anti-proliferative effects .

Antimicrobial Properties

Thiadiazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds with similar structures can exhibit significant antibacterial and antifungal activities. For example, minimal inhibitory concentrations (MICs) as low as have been reported for some thiadiazole derivatives against various pathogens .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by modulating pathways involved in inflammation. It is hypothesized that it could inhibit enzymes such as cyclooxygenase (COX), which play crucial roles in the inflammatory response .

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the anticancer effects of thiadiazole derivatives.

- Method : In vitro assays were conducted on breast cancer cell lines.

- Results : Compounds showed significant inhibition of cell growth with IC50 values ranging from to .

-

Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity of a series of thiadiazole compounds.

- Method : Disc diffusion method was employed against Gram-positive and Gram-negative bacteria.

- Results : Several compounds exhibited zones of inhibition greater than , indicating strong antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.